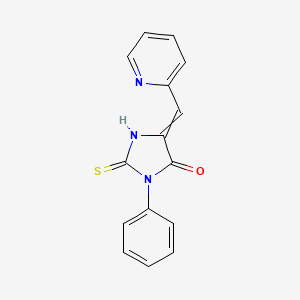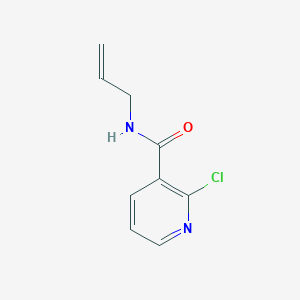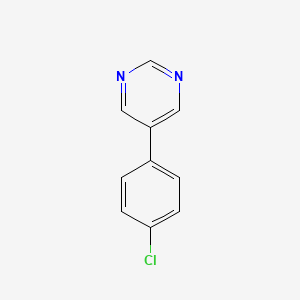
5-(4-氯苯基)嘧啶
描述
5-(4-Chlorophenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position
科学研究应用
5-(4-Chlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
作用机制
Target of Action
The primary target of 5-(4-Chlorophenyl)pyrimidine is the enzyme dihydrofolate reductase (DHFR) of plasmodia . This enzyme plays a crucial role in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Mode of Action
5-(4-Chlorophenyl)pyrimidine inhibits the activity of DHFR, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition leads to a failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
The action of 5-(4-Chlorophenyl)pyrimidine affects the de novo purine and pyrimidine biosynthesis pathways . By inhibiting DHFR, it disrupts the production of nucleic acid precursors involved in growth . This activity is highly selective against plasmodia and Toxoplasma gondii .
Result of Action
The inhibition of DHFR by 5-(4-Chlorophenyl)pyrimidine leads to a failure of nuclear division at the time of schizont formation in erythrocytes and liver . This results in the arrest of the life cycle of the parasite, thereby exerting its antiparasitic effects .
生化分析
Biochemical Properties
5-(4-Chlorophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydrofolate reductase, where 5-(4-Chlorophenyl)pyrimidine acts as an inhibitor. This inhibition affects the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . Additionally, 5-(4-Chlorophenyl)pyrimidine has been shown to interact with protein tyrosine kinases, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 5-(4-Chlorophenyl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)pyrimidine has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . It also affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Chlorophenyl)pyrimidine involves several key interactions at the molecular level. It binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division. Additionally, 5-(4-Chlorophenyl)pyrimidine interacts with protein tyrosine kinases, inhibiting their phosphorylation activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chlorophenyl)pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-(4-Chlorophenyl)pyrimidine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-(4-Chlorophenyl)pyrimidine in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-(4-Chlorophenyl)pyrimidine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
5-(4-Chlorophenyl)pyrimidine is involved in several metabolic pathways, including the pyrimidine metabolism pathway. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions influence metabolic flux and metabolite levels, impacting cellular processes such as DNA replication and repair .
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)pyrimidine affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may direct 5-(4-Chlorophenyl)pyrimidine to specific subcellular compartments, influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pyrimidine typically involves the condensation of 4-chlorobenzaldehyde with guanidine or its derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and the reaction is often carried out in ethanol or methanol as solvents.
Industrial Production Methods
In industrial settings, the production of 5-(4-Chlorophenyl)pyrimidine may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted phenylpyrimidines with various functional groups.
Electrophilic substitution: Nitro or sulfonyl derivatives of 5-(4-Chlorophenyl)pyrimidine.
Oxidation and reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)pyrimidine: Similar structure but with the chlorophenyl group at the 4-position instead of the 5-position.
5-(4-Bromophenyl)pyrimidine: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.
5-(4-Methylphenyl)pyrimidine: Similar structure but with a methyl group instead of chlorine on the phenyl ring.
Uniqueness
5-(4-Chlorophenyl)pyrimidine is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can also enhance the compound’s ability to participate in certain chemical reactions, such as nucleophilic substitution, compared to its analogs with different substituents.
属性
IUPAC Name |
5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMTYHPVECLEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


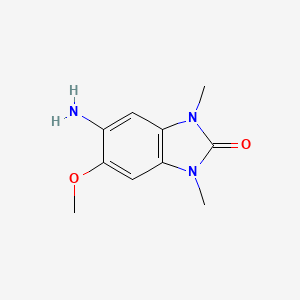
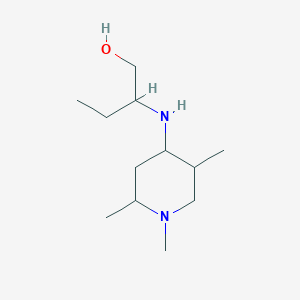
![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)
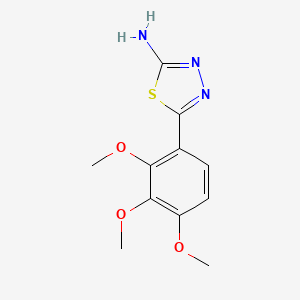
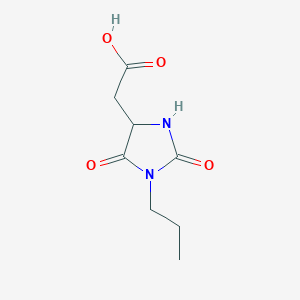

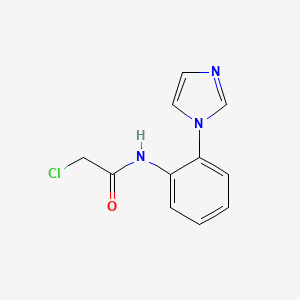
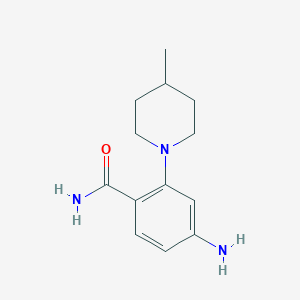
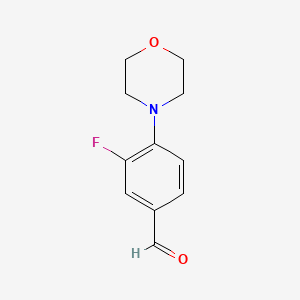

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)
